Anthriscusin

描述

Synthesis Analysis

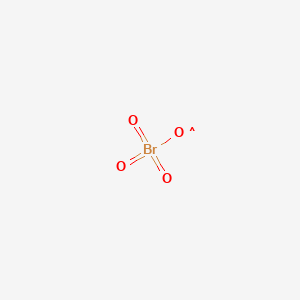

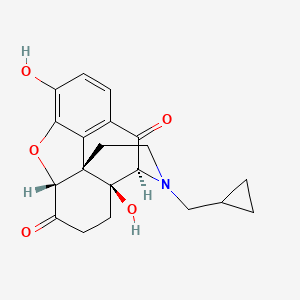

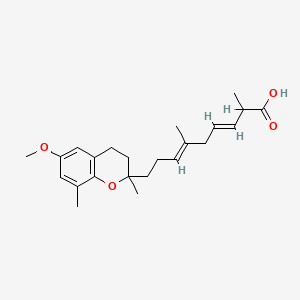

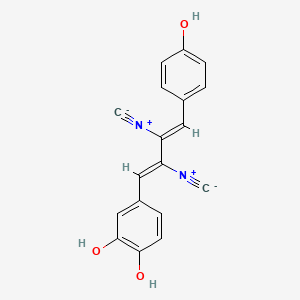

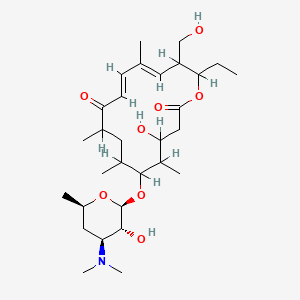

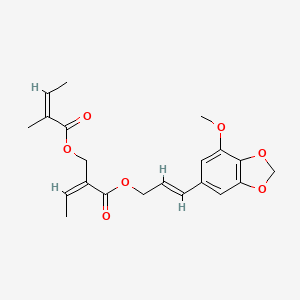

Anthriscusin was isolated from the roots of Anthriscus sylvestris through a process that involved the extraction and purification of the compound. The elucidation of its structure was based on spectral data and chemical evidence, revealing anthriscusin as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol (Kozawa, Morita, & Hata, 1978).

Molecular Structure Analysis

The molecular structure of anthriscusin, as mentioned, is characterized by its phenylpropanoid skeleton. The presence of methoxy and methylenedioxy groups adds to the complexity of its structure, influencing its chemical behavior and biological activity. This structure is significant in the context of chemotaxonomy, providing insights into the plant's chemical ecology and evolutionary biology (Du et al., 2020).

Chemical Reactions and Properties

The research on anthriscusin has revealed its involvement in various chemical reactions, particularly those related to its antiproliferative activities against cancer cells. It is known to interact with biological molecules, influencing signaling pathways such as the Akt/mTOR signaling in breast cancer cells (Jung et al., 2013). This interaction is part of its mechanism of action, which includes the induction of apoptosis and cell cycle arrest.

Physical Properties Analysis

While specific studies on the physical properties of anthriscusin, such as its melting point, solubility, and spectroscopic characteristics, are not directly highlighted in the literature, these properties can be inferred from its molecular structure. The presence of multiple functional groups suggests solubility in organic solvents and potential for specific optical activities, useful in the identification and quantification of this compound.

Chemical Properties Analysis

Anthriscusin exhibits several notable chemical properties, including antiproliferative effects against cancer cell lines, as previously mentioned. Its ability to inhibit key proteins in cancer progression highlights its potential as a lead compound for anticancer drug development. Furthermore, its structure-activity relationship, as derived from its chemical properties, provides a basis for synthesizing analogs with enhanced biological activities (Yong et al., 2009).

科学研究应用

民族药用和药理概况

Anthriscus sylvestris,通常称为林地鸟芹,传统上被用于治疗头痛,作为滋补剂、止咳药、退烧药、镇痛剂和利尿剂。其重要成分脱氧鬼臼毒素表现出抗肿瘤、抗增殖、抗血小板聚集、抗病毒、抗炎和杀虫活性。这种化合物至关重要,因为它可以转化为依托泊苷和替尼泊苷等癌症治疗药物的前体(Olaru, Nițulescu, Ortan, & Dinu-Pîrvu, 2015)。

化学结构

在Anthriscus sylvestris的根部中鉴定出了一种苯丙烯酸酯——鸟芹素的结构。它被描述为O-[(Z)-2-安吉洛氧甲基-2-丁烯酰]-3-甲氧基-4,5-亚甲二氧基肉桂醇,为了解该植物的化学成分提供了见解(Kozawa, Morita, & Hata, 1978)。

抗胶质母细胞瘤和抗微生物活性

鸟芹(Anthriscus cerefolium)的甲醇提取物含有酚酸和类黄酮,对A172胶质母细胞瘤细胞系表现出抗胶质母细胞瘤活性。该提取物还对金黄色葡萄球菌和念珠菌等微生物显示出抗菌效果,表明其在癌症和感染治疗中的潜力(Stojković等,2021)。

认知益处

吸入鸟芹(Anthriscus nemorosa)精油可以预防丙酮胺处理的大鼠的记忆障碍、焦虑和抑郁。这表明了对认知障碍的潜在治疗应用(Bagci, Aydın, Ungureanu, & Hritcu, 2016)。

抗癌特性

从Anthriscus sylvestris中分离出的Anthricin通过影响Akt/mTOR信号通路抑制了乳腺癌细胞的生长。当自噬被抑制时,其凋亡效应得到增强,表明了一种治疗乳腺癌的新方法(Jung et al., 2013)。

抗哮喘效果

鸟芹(Anthriscus sylvestris)根提取物在过敏性肺炎中显示出显著的抗炎作用。它调节干扰素调节因子4,抑制Th2细胞的激活,表明其在哮喘治疗中的用途(Kim et al., 2019)。

抗菌和抗癌潜力

鸟芹(Anthriscus sylvestris)提取物对大肠杆菌、金黄色葡萄球菌和幽门螺杆菌显示出抗菌活性。此外,它们抑制了胃腺癌细胞的生长,表明了它们在治疗细菌感染和癌症中的潜力(Cho et al., 2013)。

未来方向

The potential of Anthriscusin as an anticancer agent has gained considerable attention and has been the subject of extensive research . Future research directions include further investigation of its anticancer properties and the identification of candidate genes associated with the biosynthesis of lignans .

属性

IUPAC Name |

[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUFLKSIYHWOR-SBRHMQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthriscusin | |

CAS RN |

67008-16-6 | |

| Record name | Anthriscusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。